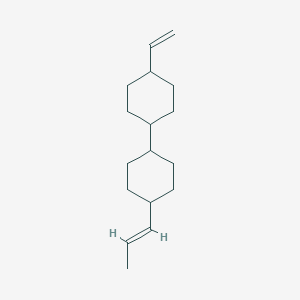
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4'-vinyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) is a compound characterized by its unique stereochemistry and structural features. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The specific configuration of this compound, with trans and E configurations, indicates the spatial arrangement of its substituents around the double bonds and cyclohexane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the substituents. One common method involves the use of catalytic hydrogenation of precursor compounds under controlled conditions to achieve the desired trans configuration. The reaction conditions often include the use of specific catalysts, such as palladium or platinum, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include epoxides, diols, alkanes, and substituted cyclohexanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s double bonds and cyclohexane rings allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(cis,cis)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): Differing in the cis configuration, this compound exhibits different physical and chemical properties.
(trans,trans)-4-((Z)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane): The Z configuration alters the spatial arrangement of substituents, affecting reactivity and interactions.
(trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-ethyl-1,1’-bi(cyclohexane):
Uniqueness
The uniqueness of (trans,trans)-4-((E)-Prop-1-en-1-yl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its specific stereochemistry and structural features, which influence its reactivity, interactions, and applications in various fields of research and industry.
Biological Activity
Structural Characteristics
- Molecular Formula : C17H28
- Molecular Weight : 232.4 g/mol
- The compound consists of two cyclohexane rings linked by a single bond, with a vinyl and a propenyl substituent in a trans configuration. This rigid structure may influence its interaction with biological targets.
Although no direct studies on the biological activity of this compound were found, its structural features suggest possible interactions with lipid membranes or enzymes due to:
- Hydrophobicity : The bicyclohexane core and unsaturated side chains may enable membrane partitioning.
- Conjugated Double Bonds : These could facilitate interactions with proteins or enzymes involved in redox or signaling pathways.
Comparison to Related Compounds
Several structurally similar compounds have been studied for their biological activities:
Hypothetical Applications
Based on the compound's structure and analogs:
- Cancer Research : The conjugated double bonds might allow interactions with signaling pathways like Hedgehog (HH), which is implicated in cancer progression .
- Antimicrobial Properties : Hydrophobic molecules often disrupt microbial membranes.
- Drug Delivery Systems : Its lipophilic nature could make it a candidate for encapsulating hydrophobic drugs.
Research Gaps
Currently, no experimental data directly link this compound to specific biological activities. Future research should focus on:
- In Vitro Studies : Testing cytotoxicity against cancer cell lines or antimicrobial effects.
- Enzymatic Assays : Evaluating interactions with lipid-modifying enzymes or signaling proteins.
- Computational Docking : Predicting binding affinities to potential biological targets.
Properties
Molecular Formula |
C17H28 |
|---|---|
Molecular Weight |
232.4 g/mol |
IUPAC Name |
1-ethenyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C17H28/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h3-5,14-17H,2,6-13H2,1H3/b5-3+ |
InChI Key |
FVVMZDMDPCZGFP-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C1CCC(CC1)C2CCC(CC2)C=C |
Canonical SMILES |
CC=CC1CCC(CC1)C2CCC(CC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















